1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Overview
Description
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene is an organic compound with the molecular formula C12H20O3. It is a colorless to pale yellow liquid that is soluble in common organic solvents. This compound is known for its stability under dry conditions but may decompose when exposed to light, moisture, or high temperatures .
Preparation Methods
3,3’,3’‘-[1,2,3-Propanetriyltris(oxy)]trispropene can be synthesized through the reaction of 3,3’,3’'-tribromopropylpropanetriol with triethyl ether . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution of bromine atoms with ether groups. The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is utilized in the production of lubricants, surfactants, and textile treatments.
Mechanism of Action
The mechanism of action of 3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular transport processes .
Comparison with Similar Compounds
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene can be compared with similar compounds such as:
1,2,3-Propanetriyltris(allyl ether): This compound has similar structural features but differs in the presence of allyl groups instead of propene groups.
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]tris(1-propanol): This compound contains hydroxyl groups instead of propene groups, leading to different chemical properties and reactivity.
The uniqueness of 3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene lies in its ability to undergo a wide range of chemical reactions and its versatility in various scientific and industrial applications.
Properties
IUPAC Name |
1,2,3-tris(prop-2-enoxy)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-7-13-10-12(15-9-6-3)11-14-8-5-2/h4-6,12H,1-3,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZCTALFGYLMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(COCC=C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062525 | |
Record name | 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-21-1 | |
Record name | 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[1-propene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2565-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',3''-(1,2,3-Propanetriyltris(oxy))trispropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',3''-[1,2,3-propanetriyltris(oxy)]trispropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3',3''-(1,2,3-PROPANETRIYLTRIS(OXY))TRISPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6GGC35VGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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